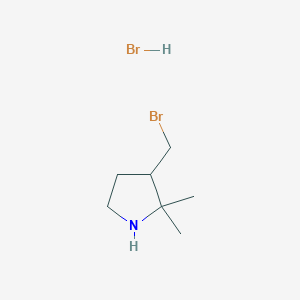![molecular formula C16H17N3O2 B2464194 2-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 606116-41-0](/img/structure/B2464194.png)
2-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine” is a complex organic compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines and their derivatives can be achieved through various methods . One such method involves the use of 5-amino-pyrazoles as versatile synthetic building blocks in the synthesis of remarkable organic molecules . These compounds can be synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
Pyrimidines and their derivatives can undergo a variety of chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also undergo a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines and their derivatives can vary widely. For instance, some pyrimidines are stable up to 150 °C and then start decomposing . The dielectric constant of some pyrimidines decreases as the frequency of the applied field increases .Scientific Research Applications
- Examples : Palbociclib, a breast cancer drug developed by Pfizer, and Dilmapimod, which shows potential activity against rheumatoid arthritis, belong to this class .
Neurological Disorders
Research suggests that pyridopyrimidines may impact neurological health. Consider the following:
- Chronic Traumatic Encephalopathy (CTE) : Animal studies using male rats have explored the effects of pyridopyrimidine derivatives on CTE . Further investigations could reveal therapeutic potential.
Photovoltaics and Optoelectronics
Pyridopyrimidines find applications in materials science:
- Perovskite Solar Cells : The compound could be a competitor for perovskite solar cells embedded with gold nanospheres, enhancing conversion efficiency .
Synthetic Chemistry and Drug Development
Understanding the synthetic routes and biological activities is crucial:
- Synthesis : Researchers have developed various synthetic protocols for pyridopyrimidine derivatives. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline yields relevant precursors .
Mechanism of Action
Target of Action
Pyridopyrimidines, a class of compounds to which this molecule belongs, are known to interact with several therapeutic targets .
Mode of Action
It’s known that the degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This suggests that the compound may interact with its targets within the cellular environment.
Biochemical Pathways
They are involved in the de novo purine and pyrimidine biosynthesis pathways, emphasizing input metabolites, key regulated steps, and significance for physiology and metabolism .
Pharmacokinetics
Its lipophilic nature suggests that it may have good bioavailability, as it can easily diffuse into cells .
Result of Action
Compounds with similar structures have been shown to exhibit antimicrobial activity .
Future Directions
Pyrimidines and their derivatives have shown a therapeutic interest and have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-7-11(2)19-16(17-10)9-13(18-19)12-5-6-14(20-3)15(8-12)21-4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOJHFQIXMUBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(1,3-benzoxazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B2464116.png)
![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide](/img/structure/B2464118.png)
![N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide](/img/structure/B2464120.png)
![N1-(4-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2464121.png)
![2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2464124.png)

![4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane](/img/structure/B2464129.png)
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea](/img/structure/B2464130.png)

![3-(Methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2464134.png)